4-Amino-6-chloropyrimidine
Overview
Description
4-Amino-6-chloropyrimidine is a chemical compound that is a part of the pyrimidine family. Pyrimidines are important in biology and medicine, and the aminopyrimidine fragment can be identified in three of the four bases in DNA (Al-Omary et al., 2017).
Synthesis Analysis
4-Amino-6-chloropyrimidine and its derivatives can be synthesized using various methods. Traditional heating or microwave assistance has been used in the synthesis of similar compounds (Németh et al., 2010). Also, the condensation of 4-amino-2,6-dichloropyrimidine with various substances followed by cyclization has been a method for creating potent pyrimido[4,5-d]pyrimidine derivatives (Sharma et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloropyrimidine variants shows significant polarized molecular-electronic structures (Cobo et al., 2008). The molecules of these compounds can be planar or exhibit significant puckering from planarity, often showing boat, twist-boat, or screw-boat conformations.
Chemical Reactions and Properties
4-Amino-6-chloropyrimidine derivatives participate in various chemical reactions, including hydrogen-bonded aggregation in different dimensions, illustrating their potential for forming complex molecular structures (Trilleras et al., 2009). They are also involved in aminolysis reactions and can form different hydrogen-bonded structures depending on the substituents and reaction conditions.
Physical Properties Analysis
The physical properties of 4-Amino-6-chloropyrimidine and its derivatives are influenced by their molecular structures. The polarized nature of these molecules affects their reactivity and interaction with other substances. For example, the crystallization of certain derivatives can yield multiple forms, showcasing a range of physical properties based on molecular arrangement (Bouscary-Desforges et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Amino-6-chloropyrimidine derivatives are characterized by their reactivity in various chemical reactions. These compounds exhibit a range of reactions, including hydrogen bonding, aminolysis, and formation of different molecular structures, indicating a versatile chemical behavior (Rankin et al., 2001). Their polarized molecular-electronic structure plays a significant role in their chemical reactivity.
Scientific Research Applications
Molecular Structure Studies : Vibrational spectroscopy has been used to study the molecular structure of related compounds, identifying stable tautomers in 4-Amino-2-chloropyrimidine-5-carbonitrile, a compound closely related to 4-Amino-6-chloropyrimidine (Abuelela et al., 2016).
Chemoselective Coupling : A study demonstrated a chemoselective aniline-chloropyrimidine coupling in a competing electrophilic environment, leading to the synthesis of 4,6-diaminopyrimidine-5-carbaldehyde (Choudhury et al., 2008).
Pharmaceutical Targeting : Research has shown that targeting hydrogen bonding processes in pyrimidines can potentially improve drug action in biology and medicine (Rajam et al., 2017).
Synthesis of Novel Compounds : A method for synthesizing 2-(9-adeninyl)alkanediols was developed using 4-amino-5-nitro-6-chloropyrimidine, showcasing its utility in creating new compounds (Lidak et al., 1973).
Electrochemical Synthesis : Electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides has been used to prepare novel 4-amino-6-arylpyrimidines (Sengmany et al., 2011).
Catalysis in Aminolysis : The aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine highlights the importance of a well-chosen proton acceptor and catalytic possibilities associated with multiple hydrogen bonds (Rankin et al., 2001).
Ring Cleavage Studies : Research has shown that dilute sodium hydroxide can cleave 4-(Substituted amino)-6-chloropyrimidines, yielding tetrasubstituted olefins (Clark et al., 1976).
Structural Analysis : X-ray methods have been used to determine the structures of pyrimidines, revealing planar six-membered rings with significant double-bond character (Clews & Cochran, 1948).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKRSPKJMHASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285521 | |
Record name | 4-Amino-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloropyrimidine | |
CAS RN |
5305-59-9 | |
Record name | 5305-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-6-chloropyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99CMM8EZ3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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